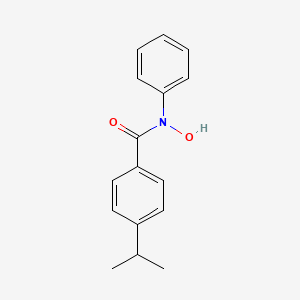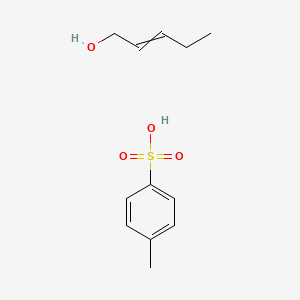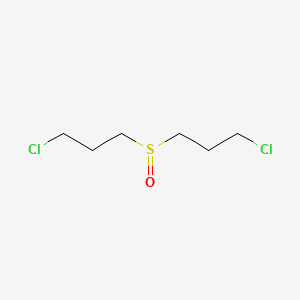
1-Chloro-3-(3-chloropropane-1-sulfinyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(3-chloropropane-1-sulfinyl)propane is an organosulfur compound with the molecular formula C6H12Cl2OS. This compound is characterized by the presence of a sulfinyl group (SO) attached to a propane chain, which is further substituted with chlorine atoms. It is used in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(3-chloropropane-1-sulfinyl)propane typically involves the chlorination of 3-chloropropanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Chlorination of Propane: Propane is first chlorinated to form 1-chloropropane.
Sulfonylation: 1-Chloropropane is then reacted with sulfur dioxide and chlorine to form 3-chloropropanesulfonyl chloride.
Formation of this compound: The final step involves the reaction of 3-chloropropanesulfonyl chloride with another molecule of 1-chloropropane under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(3-chloropropane-1-sulfinyl)propane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
Sulfonyl Derivatives: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Chloro-3-(3-chloropropane-1-sulfinyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and biochemical pathways.
Medicine: Investigated for its potential use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(3-chloropropane-1-sulfinyl)propane involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropropanesulfonyl Chloride: A precursor in the synthesis of 1-Chloro-3-(3-chloropropane-1-sulfinyl)propane.
1-Chloro-3-hydroxypropane: Similar structure but with a hydroxyl group instead of a sulfinyl group.
3-Chloro-1-propene: Contains a double bond, making it more reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of both chlorine and sulfinyl groups, which confer distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
114106-25-1 |
|---|---|
Fórmula molecular |
C6H12Cl2OS |
Peso molecular |
203.13 g/mol |
Nombre IUPAC |
1-chloro-3-(3-chloropropylsulfinyl)propane |
InChI |
InChI=1S/C6H12Cl2OS/c7-3-1-5-10(9)6-2-4-8/h1-6H2 |
Clave InChI |
MGFSCCFMWQCKLE-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)CCCCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


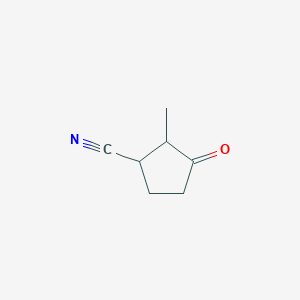
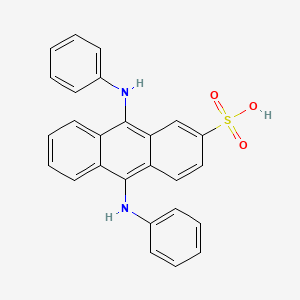
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
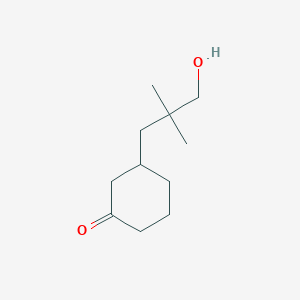
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
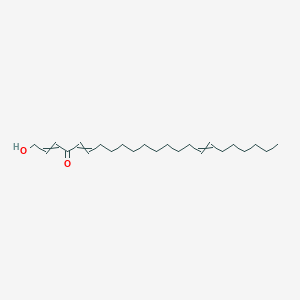


![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
